L-765314
説明
The compound 1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- is a structurally complex molecule featuring a piperazine core substituted with a 4-amino-6,7-dimethoxyquinazolinyl group, a tert-butyl carbamate moiety, and a benzyl ester. Quinazolinyl derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors or receptor antagonists, suggesting this compound may have therapeutic applications . The tert-butyl carbamate (Boc) group enhances stability and modulates solubility, while the phenylmethyl ester may serve as a prodrug feature, enabling hydrolytic activation in vivo .
特性
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-765314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
化学反応解析
L-765,314は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、L-765,314の酸化は、キナゾリン誘導体の形成をもたらす可能性がある一方、還元はピペラジン誘導体の形成をもたらす可能性があります。
化学反応の分析
L-765,314 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-765,314 may result in the formation of quinazoline derivatives, while reduction may yield piperazine derivatives.
科学的研究の応用
Drug Development
1-Piperazinecarboxylic acid derivatives are crucial in the pharmaceutical industry for developing new drugs. The compound serves as a key intermediate in synthesizing various therapeutic agents due to its ability to form complex molecular structures. Its chiral nature enhances its specificity and efficacy in biological systems.
Antipruritic Agents
Recent studies highlight the potential of this compound as an antipruritic agent. It has been identified as a candidate for developing treatments targeting PACAP receptor antagonists, which are involved in itch signaling pathways. This application could lead to novel therapies for conditions characterized by chronic itching .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 1-Piperazinecarboxylic acid can be synthesized to create anticancer agents. For instance, compounds incorporating the quinazoline structure have shown promising results in inhibiting cancer cell proliferation in vitro. The synthesis process involves multiple steps where the piperazine ring is modified to enhance biological activity.
Case Study 2: Cardiovascular Applications
Another area of exploration involves the use of this compound in developing cardiovascular drugs. Quinazoline derivatives have been studied for their antihypertensive properties, particularly in modulating alpha-adrenergic receptors. The structural modifications provided by the piperazine moiety contribute to improved pharmacokinetic profiles and increased potency .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Intermediate for synthesizing new drugs | Essential for creating biologically active molecules |
| Antipruritic Agents | Potential use in treating chronic itch | Identified as a PACAP receptor antagonist candidate |
| Anticancer Agents | Synthesis of compounds targeting cancer cell proliferation | Demonstrated efficacy in vitro against cancer cells |
| Cardiovascular Applications | Development of antihypertensive medications | Improved potency and pharmacokinetics observed |
作用機序
類似の化合物との比較
L-765,314は、α1Bアドレナリン受容体サブタイプに対する高い選択性でユニークです. 類似の化合物には、以下が含まれます。
プラゾシン: 高血圧症や良性前立腺肥大症の治療に使用されるα1アドレナリン受容体アンタゴニスト。
テラゾシン: プラゾシンと同様の用途を持つ別のα1アドレナリン受容体アンタゴニスト。
ドキサゾシン: 同様に、同様の治療目的で使用されるα1アドレナリン受容体アンタゴニスト。
これらの化合物と比較して、L-765,314はα1Bサブタイプに対してより選択的であるため、さまざまな生理学的過程におけるこの受容体の特定の役割を研究するための貴重なツールとなります.
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Substituent Impact on Bioactivity
- Quinazolinyl vs. Imidazopyridinyl: The target compound’s 4-amino-6,7-dimethoxyquinazolinyl group is a hallmark of kinase inhibitors (e.g., EGFR inhibitors), whereas the chloro-imidazopyridinyl group in may target different enzymatic pathways, such as phosphodiesterases or proteases .
- Ester Groups : The phenylmethyl ester in the target compound contrasts with tert-butyl esters in . Phenylmethyl esters are more prone to hydrolysis, suggesting prodrug activation, while tert-butyl esters enhance metabolic stability .
Stereochemical Considerations
The (2S)-configuration in the target compound could influence receptor binding affinity and selectivity, as seen in stereospecific drugs like β-lactam antibiotics.
生物活性
1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- (CAS Number: 189349-50-6) is a complex organic compound with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C27H34N6O5. It contains a piperazine ring and a quinazoline moiety, which are critical for its biological activity. The presence of methoxy groups and a phenylmethyl ester further enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H34N6O5 |
| CAS Number | 189349-50-6 |
| Molecular Weight | 478.59 g/mol |
| Solubility | Soluble in organic solvents |
The compound exhibits its biological effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide. By inhibiting FAAH, the compound increases the levels of these endogenous lipids, which are involved in pain modulation and inflammation .
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds similar to 1-piperazinecarboxylic acid can significantly reduce pain in various animal models. For instance:
- Anti-inflammatory Effects : The inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory properties. This suggests that the compound could be beneficial in treating inflammatory conditions .
- Neuroprotective Effects : There is emerging evidence that FAAH inhibitors may offer neuroprotective benefits by modulating neuroinflammation and promoting neuronal survival .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Selectivity : The compound has been shown to be highly selective for FAAH-1 over FAAH-2, which may reduce potential side effects associated with broader enzyme inhibition .
- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further long-term studies are warranted to fully assess its safety .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A clinical trial evaluated a related FAAH inhibitor for chronic pain management in patients with fibromyalgia. Results indicated significant reductions in pain scores compared to placebo .
- Another study investigated the use of FAAH inhibitors in patients with anxiety disorders, showing promising results in reducing anxiety symptoms through enhanced endocannabinoid signaling .
Q & A
Q. What are the recommended strategies for synthesizing tert-butyl piperazine carboxylate intermediates in the preparation of this compound?
Answer: A critical intermediate involves coupling tert-butyl piperazine carboxylate derivatives with halogenated aromatic precursors. For example, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig coupling) between aryl halides (e.g., bromobenzene derivatives) and tert-butyl piperazine-1-carboxylate can yield aryl piperazine intermediates. Subsequent Boc-deprotection with HCl generates reactive piperazine hydrochlorides, which can be further functionalized via esterification or amidation . Key steps include:
- Catalytic conditions : Use Pd(OAc)₂/Xantphos or similar catalysts with cesium carbonate as a base in refluxing toluene.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Q. How should researchers safely handle and store this compound given its stability profile and toxicity?
Answer: Based on analogous piperazine derivatives:
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) in tightly sealed amber vials to prevent hydrolysis or oxidation. Stability is maintained in anhydrous solvents (e.g., DMF, DCM) for short-term use .
- Hazards : Classified as Acute Toxicity Category 4 (oral, H302) and Skin Irritant Category 2 (H315). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods like DFT and NBO analysis elucidate the electronic properties of this compound?
Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can model:
- Molecular geometry : Optimize the structure to identify bond angles/lengths, particularly in the quinazolinyl and piperazine rings.
- Electronic properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<3 eV) suggests potential as a charge-transfer agent.
- NBO Analysis : Evaluate hyperconjugation effects (e.g., lone pair interactions between the quinazolinyl amino group and piperazine carbonyl) to explain stability or tautomerization .
Software : Gaussian 16 or ORCA with solvent effects modeled via PCM (Polarizable Continuum Model).
Q. What experimental approaches are used to resolve discrepancies in the biological activity data of this compound?
Answer: If inconsistent activity (e.g., variable IC₅₀ values in enzyme assays) arises:
- Reproducibility checks : Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS.
- Metabolite screening : Incubate with liver microsomes (human/rat) to identify degradation products interfering with assays.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace tert-butyl carbamate with acetyl groups) to isolate pharmacophoric motifs. Test against isogenic cell lines to rule out off-target effects .
Methodological Considerations
Q. How can researchers optimize chromatographic separation of stereoisomers in this compound?
Answer: For resolving (2S)- and (2R)- enantiomers:
Q. What spectroscopic techniques are critical for characterizing the tert-butyl carbamate moiety?
Answer:
- ¹H NMR : Look for tert-butyl singlet at δ 1.40–1.45 ppm (9H).
- IR : Carbamate C=O stretch at ~1680–1700 cm⁻¹.
- Mass Spec : ESI+ shows [M+H]⁺ with characteristic fragmentation at m/z 57 (C₄H₉⁺) for Boc group cleavage .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity under basic conditions?
Answer: If literature reports vary (e.g., stability in NaOH vs. decomposition):
- Controlled hydrolysis : Perform kinetic studies (pH 7–12, 25–60°C) with LC-MS monitoring.
- Mechanistic probes : Use isotopic labeling (¹⁸O-water) to track whether hydrolysis occurs at the ester or carbamate group.
- Computational modeling : Compare activation energies for possible degradation pathways using DFT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
